N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the formation of the thiazole ring, followed by the introduction of the dimethylphenyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The thiazole rings can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with specific cellular pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling .
Comparison with Similar Compounds
Compared to other thiazole derivatives, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. These compounds share the thiazole ring but differ in their substituents and overall structure, leading to varied applications and mechanisms of action .
Properties
Molecular Formula |
C22H19N3OS2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C22H19N3OS2/c1-14-8-9-17(10-15(14)2)19-13-28-22(24-19)25-20(26)11-18-12-27-21(23-18)16-6-4-3-5-7-16/h3-10,12-13H,11H2,1-2H3,(H,24,25,26) |
InChI Key |
ABCKZHNSWMORLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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